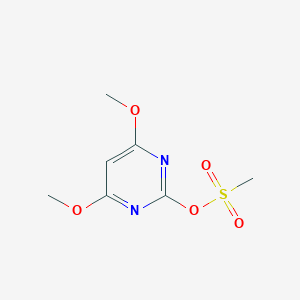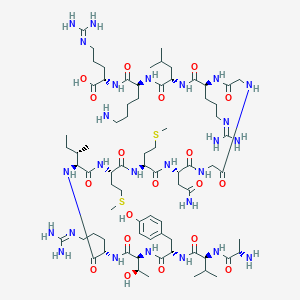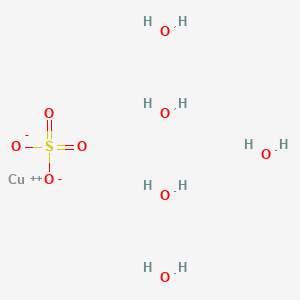
Copper(II) sulfate pentahydrate
Overview
Description
Copper sulfate pentahydrate, also known as cupric sulfate pentahydrate, is a chemical compound with the formula CuSO₄·5H₂O. It is widely recognized for its bright blue color and is commonly referred to as blue vitriol or bluestone. This compound is highly soluble in water and has a wide range of applications in various fields, including agriculture, chemistry, and medicine .
Mechanism of Action
Target of Action
Copper(II) sulfate pentahydrate primarily targets enzymes, such as α-amylases . These enzymes play a crucial role in the breakdown of large, insoluble starch molecules into soluble sugars.
Mode of Action
The compound acts as an inhibitor of α-amylases . It interacts with these enzymes, altering their function and leading to changes in the metabolic processes they control. This compound is also known to act as a Lewis acid catalyst, promoting acid-catalyzed organic transformations .
Biochemical Pathways
This compound affects the biochemical pathways involving α-amylases . By inhibiting these enzymes, it disrupts the normal breakdown of starches into sugars, which can have downstream effects on energy production and other metabolic processes.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). About 80 percent of the absorbed copper is bound to liver metallothionein, while the remainder is incorporated into cytochrome c oxidase or sequestered by lysosomes .
Result of Action
The inhibition of α-amylases by this compound can lead to changes in metabolic processes, potentially affecting energy production and other biochemical pathways . Additionally, its use as a catalyst can promote specific organic transformations .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound decomposes upon heating, producing toxic fumes of sulfur oxides . It is also soluble in water and alkaline solutions, which can affect its bioavailability and stability .
Biochemical Analysis
Biochemical Properties
Copper(II) sulfate pentahydrate plays a significant role in biochemical reactions. It is frequently utilized to oxidize lipoproteins in the context of biological oxidative stress . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in a protocol for the isolation of recombinant yeast 6-phosphofructo-2-kinase . The nature of these interactions often involves the copper ion acting as a catalyst or a structural component of enzymes.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the growth and photosynthetic efficiency of microalgae .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it has been used in the synthesis of copper nanoparticles through a chemical reduction process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function can vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been found to be safe for all animal species up to the maximum total copper content authorized in feed . At high doses, it may have toxic or adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it has been shown to be involved in the glutathione metabolism and sulfur metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and it can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can vary. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper sulfate pentahydrate can be synthesized by reacting copper(II) oxide or copper(II) carbonate with dilute sulfuric acid. The solution is heated to saturation, and the blue pentahydrate crystals form upon cooling . Another method involves treating copper metal with hot concentrated sulfuric acid or its oxides with dilute sulfuric acid .
Industrial Production Methods: In industrial settings, copper sulfate pentahydrate is produced by dissolving copper metal in sulfuric acid, followed by crystallization. The process may involve multiple stages, including heating, mixing, recrystallization, centrifugation, and drying .
Chemical Reactions Analysis
Types of Reactions: Copper sulfate pentahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Copper sulfate can be oxidized to form copper(II) oxide and sulfur trioxide when heated to high temperatures.
Reduction: It can be reduced by reagents such as ascorbic acid to form copper nanoparticles.
Substitution: Copper ions in copper sulfate can react with chloride ions to form tetrachlorocuprate(II) ions.
Major Products:
Oxidation: CuO (copper(II) oxide) and SO₃ (sulfur trioxide)
Reduction: Copper nanoparticles
Substitution: Tetrachlorocuprate(II) ions
Scientific Research Applications
Copper sulfate pentahydrate has numerous applications in scientific research:
Chemistry: It is used in Fehling’s solution and Benedict’s solution to test for reducing sugars.
Biology: It serves as a fungicide and herbicide in agriculture, effectively preventing blight in crops.
Medicine: It is used in veterinary medicine as a dietary copper supplement for animals.
Industry: It is employed in the etching of zinc or copper plates for intaglio printmaking and as a mordant in vegetable dyeing.
Comparison with Similar Compounds
Copper sulfate pentahydrate can be compared with other copper sulfate hydrates and similar compounds:
Copper(II) sulfate anhydrous (CuSO₄): This form lacks water molecules and appears as a white powder, unlike the blue pentahydrate.
Copper(II) sulfate trihydrate (CuSO₄·3H₂O):
Copper(II) sulfate heptahydrate (CuSO₄·7H₂O):
Copper sulfate pentahydrate is unique due to its widespread availability, vibrant blue color, and extensive applications across various fields.
Properties
IUPAC Name |
copper;sulfate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.H2O4S.5H2O/c;1-5(2,3)4;;;;;/h;(H2,1,2,3,4);5*1H2/q+2;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCCFEFSEZPSOG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.[O-]S(=O)(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuSO4.5H2O, CuH10O9S | |
| Record name | COPPER SULFATE PENTAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20049 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | COPPER(II) SULFATE, PENTAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1416 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9031066 | |
| Record name | Copper(II) sulfate, pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9031066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Copper sulfate pentahydrate appears as blue crystalline granules or powder. Melting point 110 °C (with decomposition). Non-combustible. Nauseating metallic taste. Odorless. White when dehydrated. (NTP, 1992), BLUE SOLID IN VARIOUS FORMS. | |
| Record name | COPPER SULFATE PENTAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20049 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | COPPER(II) SULFATE, PENTAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1416 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
1207 °F at 760 mmHg (decomposes) (NTP, 1992), DECOMP ABOVE 150 °C WITH -5H2O | |
| Record name | COPPER SULFATE PENTAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20049 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | COPPER(II) SULFATE, PENTAHYDRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2968 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), 31.6 g/100 cc water @ 0 °C, 203.3 g/100 cc @ 100 °C, 1 g in about 500 ml alcohol, In water: 148 g/kg @ 0 °C; 230.5 gkg @ 25 °C; 335 g/kg @ 50 °C; 736 g/kg @ 100 °C, Practically insol in most organic solvents., For more Solubility (Complete) data for COPPER(II) SULFATE, PENTAHYDRATE (8 total), please visit the HSDB record page., Solubility in water, g/100ml at 0 °C: 31.7 | |
| Record name | COPPER SULFATE PENTAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20049 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | COPPER(II) SULFATE, PENTAHYDRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2968 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | COPPER(II) SULFATE, PENTAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1416 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.284 (NTP, 1992) - Denser than water; will sink, 2.286 @ 15.6 °C/4 °C, 2.3 g/cm³ | |
| Record name | COPPER SULFATE PENTAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20049 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | COPPER(II) SULFATE, PENTAHYDRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2968 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | COPPER(II) SULFATE, PENTAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1416 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
HUMAN RBC INCUBATED WITH COPPER SULFATE WERE TESTED FOR OSMOTIC FRAGILITY, DEFORMABILITY, & ELECTROPHORETIC PROPERTIES OF MEMBRANE PROTEINS. COPPER TREATMENT OXIDIZED THE -SH OF THE MEMBRANE PROTEINS TO FORM INTERMOLECULAR DISULFIDE BONDS, CAUSING A REDUCTION IN MEMBRANE FLEXIBILITY. /COPPER SULFATE/, COPPER SULFATE INJECTED IP AT 2 MG COPPER/KG INTO VITAMIN E & SELENIUM DEFICIENT RATS CAUSED A 6 FOLD INCREASE IN THE FORMATION OF THE LIPID PEROXIDATION PRODUCT ETHANE, & CAUSED ACUTE MORTALITY IN 4/5 RATS. SELENIUM SUPPLEMENTATION OF THE DIET AT 0.5 PPM SELENIUM PREVENTED THE INCREASE IN ETHANE PRODUCTION CAUSED BY COPPER INJECTION & REDUCED MORTALITY TO 1/5 RATS. THE CORRELATION OF INCREASED PRODUCTION OF ETHANE WITH INCREASED MORTALITY SUGGESTED THAT LIPID PEROXIDATION MAY BE IMPORTANT IN THE INCREASED TOXICITY OF COPPER IN VITAMIN E & SELENIUM DEFICIENT RATS. /COPPER SULFATE/ | |
| Record name | COPPER(II) SULFATE, PENTAHYDRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2968 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Large, blue or ultramarine, triclinic crystals or blue granules or light-blue powder | |
CAS No. |
7758-99-8 | |
| Record name | COPPER SULFATE PENTAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20049 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cupric Sulfate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(II) sulfate, pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9031066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfuric acid copper(2+) salt (1:1), hydrate (1:5) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LRX7AJ16DT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | COPPER(II) SULFATE, PENTAHYDRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2968 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | COPPER(II) SULFATE, PENTAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1416 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
297 °F (dehydrates) (NTP, 1992), Decomp above 110 °C | |
| Record name | COPPER SULFATE PENTAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20049 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | COPPER(II) SULFATE, PENTAHYDRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2968 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of copper sulfate pentahydrate?
A1: The molecular formula of copper sulfate pentahydrate is CuSO4·5H2O, and its molecular weight is 249.685 g/mol.
Q2: How can spectroscopic techniques be used to characterize copper sulfate pentahydrate?
A2: Several spectroscopic techniques can be used to characterize copper sulfate pentahydrate, including:
- Terahertz time-domain spectroscopy (THz-TDS): This technique can be used to identify different hydrated forms of copper sulfate, including the pentahydrate, by analyzing their unique terahertz absorption spectra. []
- Fourier-transform infrared spectroscopy (FTIR): FTIR can identify the vibrational modes of the sulfate ion and water molecules within the crystal structure, providing information about the compound's hydration state and bonding characteristics. [, , ]
- UV-Vis spectroscopy: This technique can be used to study the electronic structure of copper sulfate pentahydrate by analyzing its absorption and transmission properties in the ultraviolet and visible light regions. []
- Thermo-Raman spectroscopy (TRS): TRS can be used to monitor the dehydration process of copper sulfate pentahydrate as a function of temperature, identifying the different hydrated forms and their transition temperatures. []
Q3: How does the particle size of copper sulfate pentahydrate affect its terahertz absorption?
A3: The terahertz absorption coefficients of copper sulfate pentahydrate are correlated with its particle size. Smaller particles tend to exhibit higher absorption coefficients. []
Q4: How does copper sulfate pentahydrate behave under high pressure?
A4: High-pressure single-crystal X-ray and neutron diffraction studies, conducted using a miniature diamond-anvil cell, have provided insights into the structural changes of copper sulfate pentahydrate under pressure. []
Q5: How does copper sulfate pentahydrate interact with other materials like poly(vinyl alcohol) (PVA) and graphene oxide (GO)?
A5: When copper sulfate pentahydrate is incorporated into PVA/GO composite films, it acts as a crosslinking agent, interacting with the hydroxyl groups of PVA. This interaction influences the composite films' crystallinity, mechanical properties, thermal stability, and oxygen barrier properties. []
Q6: Can copper sulfate pentahydrate be used as a catalyst support?
A6: Yes, copper sulfate pentahydrate can act as a support for potassium permanganate in the solvent-free oxidation of thioethers. This supported reagent system, activated by microwave or ultrasound irradiation, enables the efficient and selective formation of sulfones or sulfoxides, respectively. []
Q7: How effective is copper sulfate pentahydrate in controlling plant diseases?
A7: Copper sulfate pentahydrate has been recognized for its fungicidal properties in agriculture.
- It is also effective against anthracnose on wintercreeper euonymus, although mancozeb shows better control. []
- In greenhouse settings, copper sulfate pentahydrate exhibits efficacy in controlling powdery mildew on roses but proves less effective than piperalin and a quaternary benzophenanthridine alkaloid (QBA) formulation. []
- It effectively manages powdery mildew in flowering dogwood but demonstrates lower efficacy compared to biorational options like potassium bicarbonate and triclosan-containing soaps. []
Q8: What is the effect of copper sulfate pentahydrate on aquatic organisms?
A8: Copper sulfate pentahydrate exhibits varying toxicity levels in different aquatic organisms. Research shows Daphnia magna and Ceriodaphnia dubia are more sensitive to copper sulfate pentahydrate exposure compared to fish species like Lepomis macrochirus and Pimephales promelas. []
Q9: Can copper sulfate pentahydrate be used to control fungal infestations in fish eggs?
A9: Yes, copper sulfate pentahydrate effectively controls Saprolegnia spp. fungal infestations in channel catfish eggs, leading to significantly improved hatch rates compared to untreated controls. []
Q10: What are the potential toxicological concerns of copper sulfate pentahydrate?
A10: While copper is an essential micronutrient, excessive copper sulfate pentahydrate exposure can lead to toxicity in both plants and animals. [, , ] Research highlights the need for responsible use and adherence to safety guidelines.
Q11: How is copper sulfate pentahydrate analyzed and quantified?
A11: Several analytical techniques are employed for the characterization and quantification of copper sulfate pentahydrate:
- Potentiometric titration: This method allows for determining the concentration of chlorine ions in copper sulfate pentahydrate, particularly relevant in samples recycled from printed circuit boards. []
- RP-HPLC with Indirect UV Detection: This technique enables the quantitative estimation of calcium acetate in capsules by indirectly measuring the decrease in UV absorbance of a copper sulfate pentahydrate-containing mobile phase as calcium ions displace copper ions. []
Q12: What are the environmental concerns associated with copper sulfate pentahydrate?
A12: While copper sulfate pentahydrate is used in agriculture and other fields, its potential environmental impact, particularly on aquatic ecosystems, is a concern.
- Its use can lead to copper accumulation in soil and water bodies, potentially harming sensitive organisms. [, ]
Q13: How does the choice of solvent affect the growth of copper sulfate pentahydrate crystals?
A13: The solvent used significantly impacts the growth and properties of copper sulfate pentahydrate crystals.
- Single crystals grown from double distilled water, H2SO4 acid, and magnetic water exhibit distinct structural and vibrational characteristics as revealed by X-ray diffraction and FTIR spectroscopy. []
Q14: Are there alternative compounds to copper sulfate pentahydrate for its various applications?
A14: Yes, several alternatives exist depending on the specific application.
- Agriculture: Mancozeb and biorational options like potassium bicarbonate, triclosan-containing soaps, and QBAs are potential alternatives for disease control in specific crops. [, , ]
Q15: What are the methods for recycling and managing copper sulfate pentahydrate waste?
A15:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


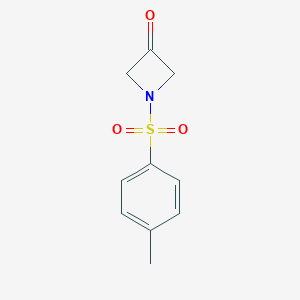
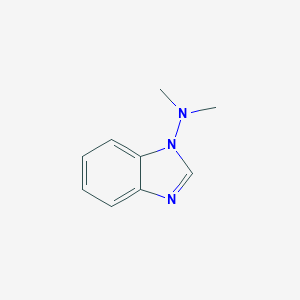
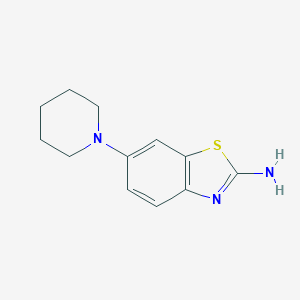
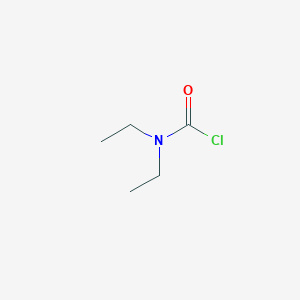
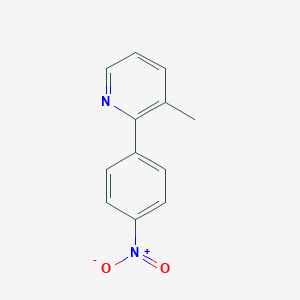

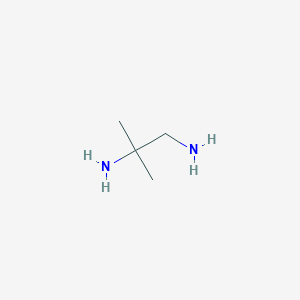
![methyl (1'R,2'R,3'aR,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate](/img/structure/B52402.png)
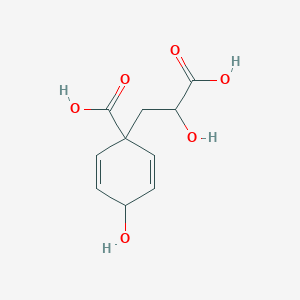
![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B52406.png)
